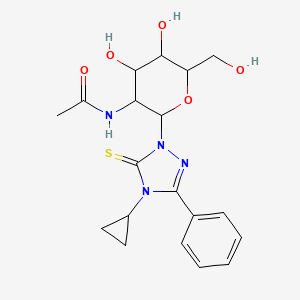
N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that features a 1,2,4-triazole ring and various functional groups that may contribute to its biological activity. This article examines the biological activities associated with this compound based on existing research.
Chemical Structure
The compound can be broken down into several key components:
- Triazole Ring : Known for its diverse biological activities.
- Cyclopropyl and Phenyl Groups : These substituents may influence the compound's interaction with biological targets.
- Hydroxymethyl and Hydroxy Groups : These functional groups can enhance solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds containing a triazole moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antibacterial (MIC 10.1 - 62.4 µM) | |
| Similar Triazole Compounds | Broad-spectrum Antimicrobial |
Anticancer Activity
The presence of the thioxo group in the structure suggests potential anticancer properties. Triazole derivatives have been studied for their chemotherapeutic effects, especially in targeting cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer models .
| Study Focus | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazolethiones | A549 (Lung Adenocarcinoma) | < 10 | |
| Thiazole Derivatives | NIH/3T3 (Mouse Embryoblast) | Strong Selectivity |
Anti-inflammatory Activity
Compounds featuring triazole and thioxo functionalities have also been associated with anti-inflammatory effects. These activities are often mediated through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The mechanisms underlying the biological activities of this compound may include:
- Enzyme Inhibition : Interaction with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that mediate inflammatory responses.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells leading to apoptosis.
Case Studies
Several studies have investigated the biological activity of compounds related to N-(2-(4-cyclopropyl...):
- Antibacterial Screening : A study screened several triazole derivatives against Staphylococcus aureus and found promising activity at low concentrations .
- Anticancer Evaluation : Research on thiazole derivatives demonstrated significant cytotoxicity against A549 cells with IC50 values indicating strong potential for further development .
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-3-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-10(25)20-14-16(27)15(26)13(9-24)28-18(14)23-19(29)22(12-7-8-12)17(21-23)11-5-3-2-4-6-11/h2-6,12-16,18,24,26-27H,7-9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTJDEBTNZKBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=CC=C3)C4CC4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













